

What is Alfacalcidol-d7 and its chemical structure

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Compound of Interest

Compound Name: Alfacalcidol-d7

Cat. No.: B12426844

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An In-depth Technical Guide to Alfacalcidol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alfacalcidol-d7**, a deuterated analog of the active vitamin D metabolite, Alfacalcidol. It is designed to serve as a critical resource for professionals in research and drug development, offering detailed information on its chemical properties, structure, and relevant experimental methodologies.

Introduction to Alfacalcidol-d7

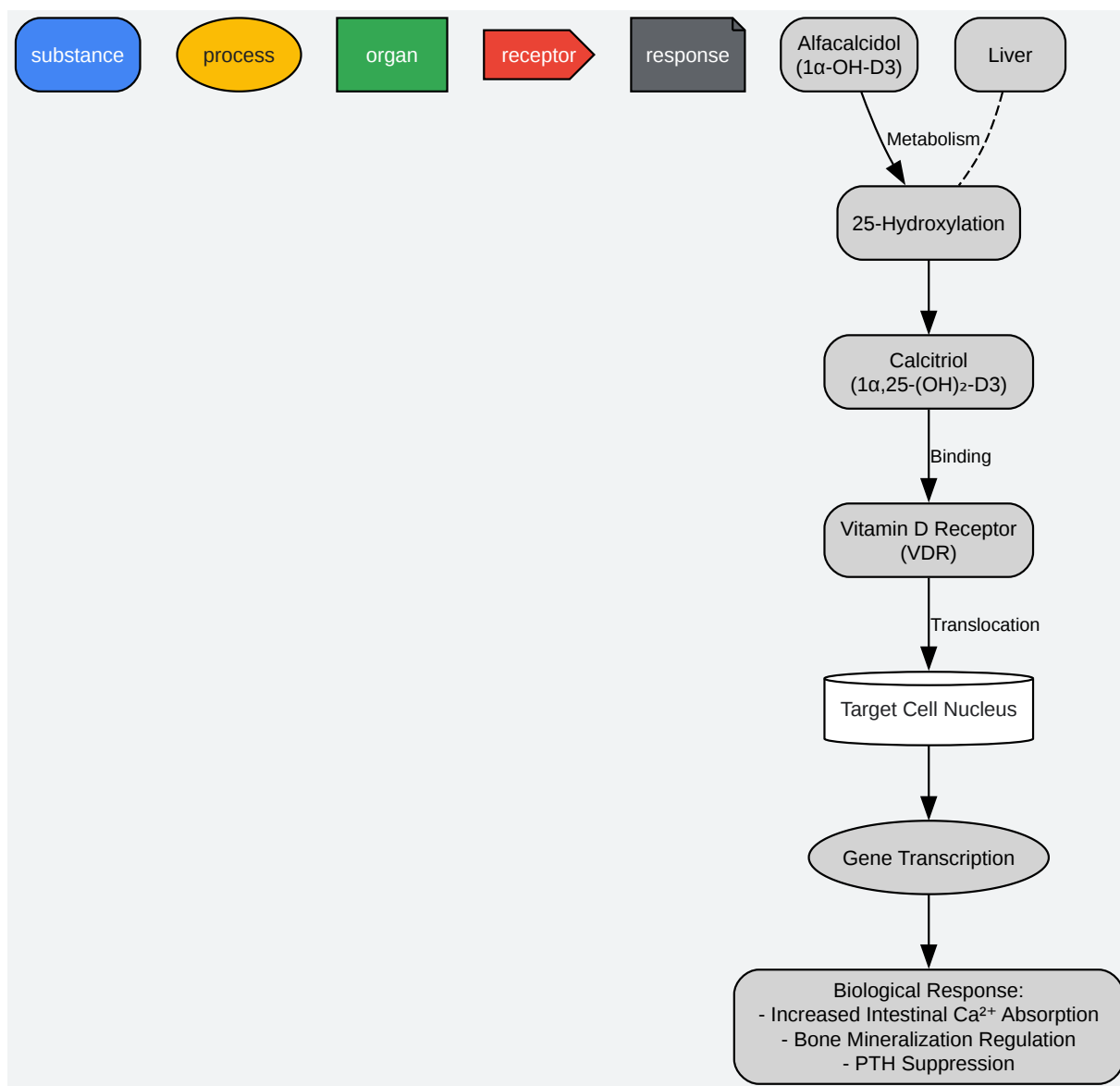
Alfacalcidol-d7 is the deuterium-labeled form of Alfacalcidol (1 α -hydroxycholecalciferol).[1] Alfacalcidol itself is a synthetic analog of calcitriol, the active form of vitamin D3.[2][3] It functions as a prodrug, being rapidly converted in the liver to calcitriol, which plays a crucial role in regulating calcium and phosphate metabolism.[4][5] This makes Alfacalcidol a key therapeutic agent for managing hypocalcemia, secondary hyperparathyroidism, and osteodystrophy, particularly in patients with chronic renal failure, as it bypasses the need for 1 α -hydroxylation in the kidneys.

The incorporation of seven deuterium atoms into the Alfacalcidol molecule makes **Alfacalcidol-d7** an invaluable tool in clinical and research settings. Its primary application is as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard allows for

precise and accurate quantification of unlabeled Alfacalcidol in complex biological matrices by correcting for sample loss during extraction and variations in instrument response.

Chemical Structure and Properties

The chemical structure of **Alfacalcidol-d7** is identical to that of Alfacalcidol, with the exception of seven hydrogen atoms being replaced by deuterium atoms on the side chain. Specifically, the deuteration is located at the terminal end of the heptane side chain, described as (R)-6-(methyl-d3)heptan-2-yl-6,7,7,7-d4. This strategic placement ensures metabolic stability of the label.



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